N1-(5-chloro-2-methoxyphenyl)-N2-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide
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Overview
Description
Typically, a description of a chemical compound would include its IUPAC name, common name (if any), and its role or use in industry or research.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its atomic arrangement, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This would involve a study of the chemical reactions the compound undergoes, including its reactivity, the products it forms, and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
1. Orexin Receptor Mechanisms and Eating Disorders
Research has highlighted the role of orexin receptors in compulsive food consumption and binge eating disorders. Selective antagonists like SB-649868 and GSK1059865 demonstrated their potential in reducing binge eating of highly palatable food without affecting standard food intake in rats. This points to a significant role of orexin-1 receptor mechanisms in binge eating, suggesting potential therapeutic applications for eating disorders with a compulsive component (Piccoli et al., 2012).
2. Synthesis and Rearrangement of Oxalamides
A novel synthetic approach involving the rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes led to the creation of di- and mono-oxalamides. This method is operationally simple and provides a useful formula for synthesizing both anthranilic acid derivatives and oxalamides, indicating its potential for diverse scientific applications (Mamedov et al., 2016).
3. Antimicrobial Properties of Thiophenones
Thiophen-2(5H)-ones, derived from 2-acyl-5-methoxythiophenes, demonstrated significant antimicrobial properties by markedly reducing biofilm formation by marine bacteria V. harveyi. This finding suggests their application in combating biofilm-associated infections and marine biofouling (Benneche et al., 2011).
4. Role in Polymer Science
The homopolymerization and copolymerization of methyl methacrylate with N-arylsubstituted itaconimide monomers, including N1-(5-chloro-2-methoxyphenyl)itaconimide, highlight the compound's relevance in polymer science. This process led to the creation of copolymers with potential applications in various industrial fields, emphasizing the compound's versatility in material science (Chauhan & Choudhary, 2010).
Safety And Hazards
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Future Directions
This would involve a discussion of potential future research directions or applications for the compound, based on its properties and behavior.
I hope this general approach is helpful, and I apologize for not being able to provide more specific information on the compound you asked about. If you have any other questions or need further clarification, feel free to ask!
properties
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4S2/c1-26-14-6-4-11(20)9-13(14)22-19(25)18(24)21-10-12-5-7-16(28-12)17(23)15-3-2-8-27-15/h2-9H,10H2,1H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVMWJWCHCOWQMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(5-chloro-2-methoxyphenyl)-N2-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide |
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